molecular formula C7H8N4O3 B12377204 1,3-Dimethyluric acid-d3

1,3-Dimethyluric acid-d3

Cat. No.: B12377204
M. Wt: 199.18 g/mol
InChI Key: OTSBKHHWSQYEHK-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimethyluric acid-d3 is a deuterated form of 1,3-Dimethyluric acid, which is a product of theophylline metabolism in humans. This compound is one of the purine components found in urinary calculi . The deuterated version, this compound, is used primarily in scientific research as a stable isotope-labeled compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyluric acid-d3 involves the incorporation of deuterium into the 1,3-Dimethyluric acid molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient incorporation of deuterium. The final product is purified using techniques such as crystallization or chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyluric acid-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state purines, while reduction may yield lower oxidation state purines .

Scientific Research Applications

1,3-Dimethyluric acid-d3 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Dimethyluric acid-d3 involves its role as a metabolite of theophylline. Theophylline is metabolized in the liver to form 1,3-Dimethyluric acid, which is then excreted in the urine. The molecular targets and pathways involved include the cytochrome P450 enzyme system, which catalyzes the demethylation of theophylline .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyluric acid: The non-deuterated form of the compound.

    Theophylline: A methylxanthine used in the treatment of respiratory diseases.

    Caffeine: A methylxanthine commonly found in coffee and tea.

    Theobromine: A methylxanthine found in cocoa and chocolate.

Uniqueness

1,3-Dimethyluric acid-d3 is unique due to its deuterium labeling, which makes it particularly useful in tracing and quantification studies. The incorporation of deuterium can also affect the pharmacokinetic and metabolic profiles of the compound, providing valuable insights into its behavior in biological systems .

Properties

Molecular Formula

C7H8N4O3

Molecular Weight

199.18 g/mol

IUPAC Name

3-methyl-1-(trideuteriomethyl)-7,9-dihydropurine-2,6,8-trione

InChI

InChI=1S/C7H8N4O3/c1-10-4-3(8-6(13)9-4)5(12)11(2)7(10)14/h1-2H3,(H2,8,9,13)/i2D3

InChI Key

OTSBKHHWSQYEHK-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C(=O)C2=C(NC(=O)N2)N(C1=O)C

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=O)N2

Origin of Product

United States

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